Structural Elucidation and Physicochemical Profiling of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one: A Versatile Intermediate in Drug Discovery
Structural Elucidation and Physicochemical Profiling of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one: A Versatile Intermediate in Drug Discovery
Executive Summary
1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one (CAS: 175202-67-2) is a highly specialized, bifunctional chemical intermediate (1)[1]. By integrating an electron-deficient 4,5-dichloroimidazole pharmacophore with a reactive acetophenone core, this molecule serves as a critical building block in the synthesis of novel therapeutics and agrochemicals. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and experimental utility, specifically tailored for synthetic chemists and drug development professionals.
Chemical Architecture & Pharmacophore Analysis
The molecular architecture of CAS 175202-67-2 is defined by two distinct domains connected by a phenyl ring spacer:
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The 4,5-Dichloroimidazole Moiety: Imidazole rings are ubiquitous in medicinal chemistry, frequently coordinating with the heme iron of cytochrome P450 enzymes (e.g., fungal CYP51). The addition of two chlorine atoms at the 4 and 5 positions significantly lowers the pKa of the imidazole ring, rendering it less basic and more metabolically stable. Furthermore, the halogens increase the overall lipophilicity of the molecule, enhancing membrane permeability—a critical factor for antimicrobial and cytoprotective agents (2)[2].
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The Acetophenone Core: The para-substituted acetyl group acts as a versatile synthetic handle. The carbonyl carbon is highly electrophilic, making it an ideal site for nucleophilic attack (e.g., reduction, reductive amination, or condensation), while the alpha-methyl group can undergo halogenation to facilitate cross-coupling reactions.
Figure 1: Pharmacophore mapping and structure-activity relationship (SAR) logic.
Physicochemical Profiling
Understanding the physicochemical parameters of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one is essential for optimizing reaction conditions and predicting downstream pharmacokinetic behavior (3)[3]. The table below summarizes the core quantitative data:
| Property | Value / Description |
| Chemical Name | 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethanone |
| CAS Registry Number | 175202-67-2 |
| Molecular Formula | C₁₁H₈Cl₂N₂O |
| Molecular Weight | 255.10 g/mol |
| Topological Polar Surface Area (TPSA) | ~34.89 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Imidazole N-3) |
| Rotatable Bonds | 2 |
| Predicted LogP | 2.8 - 3.2 (Highly lipophilic) |
| Solubility Profile | Soluble in DMF, DMSO, DCM; Insoluble in Water |
Mechanistic Utility in Synthetic Workflows
As a bifunctional intermediate, this compound supports divergent synthetic pathways. The acetyl group is the primary site of functionalization. Depending on the target product profile, chemists can drive the reaction toward secondary alcohols (precursors for ether-linked antifungals), alpha-bromo ketones (for thiazole ring formation or cross-coupling), or imines/hydrazones (for kinase inhibitor libraries) ()[].
Figure 2: Divergent synthetic workflows utilizing the acetophenone core.
Experimental Methodology: Self-Validating Protocol for Ketone Reduction
To utilize this intermediate in the synthesis of azole-class antifungals, the acetyl group must first be reduced to a secondary alcohol. The following protocol is designed as a self-validating system, ensuring that each step is mechanistically sound and empirically verifiable.
Objective: Conversion of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one to 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-ol.
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Step 1: Initiation & Solvation
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Action: Dissolve 1.0 equivalent of the starting material (CAS 175202-67-2) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.
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Causality: Methanol is selected because it acts as both a solvent and a proton donor, stabilizing the alkoxyborohydride intermediate formed during the reduction process.
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Step 2: Reductant Addition
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Action: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.5 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.
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Causality: The reduction of the carbonyl group is exothermic. Cooling suppresses the exotherm and prevents solvent boil-off, while portion-wise addition safely controls the evolution of hydrogen gas.
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Step 3: Reaction Monitoring (Self-Validation)
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Action: Stir the reaction at room temperature for 2 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate in Hexanes eluent system.
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Validation: The starting material (a conjugated ketone) will appear as a distinct UV-active spot with a higher Rf value. As the reaction proceeds, a new spot with a lower Rf value will emerge, corresponding to the more polar secondary alcohol. Complete disappearance of the upper spot validates that the reduction is complete.
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Step 4: Quenching & Extraction
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Action: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
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Causality: A mildly acidic quench (NH₄Cl) safely destroys unreacted NaBH₄ without risking the protonation of the weakly basic imidazole ring, which would otherwise pull the product into the aqueous phase.
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Step 5: Structural Confirmation
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Action: Evaporate the solvent under reduced pressure and analyze the crude product via ¹H NMR (CDCl₃).
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Validation: The sharp singlet of the methyl ketone (~2.6 ppm) present in the starting material must completely disappear. The emergence of a new doublet (~1.5 ppm, CH₃) and a diagnostic quartet (~4.9 ppm, CH-OH) definitively confirms the successful reduction to the secondary alcohol.
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References
- 175202-67-2 | 1-(4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl)ethanone.BLDpharm.
- 175202-67-2, 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethanone.Echemi.
- Main Product - 175202-67-2.BOC Sciences.
- Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities.

